2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide
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Overview
Description
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the reaction of 2-aminopyridines with various reagents. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These methods are efficient and provide high yields of the target compound.
Chemical Reactions Analysis
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents to introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide is unique due to its specific structural features and reactivity. Similar compounds include:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar chemical and biological properties.
Zolpidem and Alpidem: These are well-known derivatives used in medicine for their hypnotic and anxiolytic effects.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H11N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6,9,11H,5H2,(H2,10,13) |
InChI Key |
UXAINPROULSCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2NC=C(N2C=C1)CC(=O)N |
Origin of Product |
United States |
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